Di-N-desethylamiodarone

Vue d'ensemble

Description

Di-N-desethylamiodarone is a metabolite of the widely used antiarrhythmic drug amiodarone . It is produced in an N-demethylation reaction catalyzed by cytochrome P450 3A4 . It has been found to induce apoptosis on T24 human bladder cancer cells via multiple pathways .

Synthesis Analysis

The synthesis of Di-N-desethylamiodarone involves the use of single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS) to quantitatively measure the intracellular concentrations of amiodarone and its metabolite, N-desethylamiodarone .

Molecular Structure Analysis

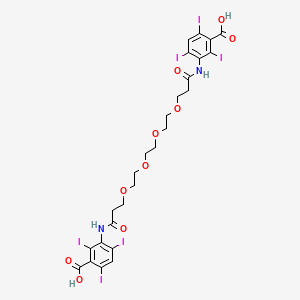

Di-N-desethylamiodarone contains a total of 50 bonds; 29 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Furane .

Chemical Reactions Analysis

The chemical reactions of Di-N-desethylamiodarone have been studied using secondary ion mass spectrometry (SIMS) and cellular electrochemistry . In addition, 127 I-di-N-desethylamiodarone was introduced to cell media during KCl stimulation of cells. Exocytosed vesicles were then identified by the co-localization of 127 I-di-N-desethylamiodarone and 13 C-labeled dopamine signals inside the vesicles in NanoSIMS images .

Applications De Recherche Scientifique

Antiarrhythmic Effects : Di-N-desethylamiodarone contributes to the antiarrhythmic effects seen after chronic amiodarone treatment, as shown in studies involving rats. It improves survival without altering the occurrence of different types of arrhythmias during the early phase of arrhythmias induced by coronary artery ligation (Varró, Bódi, & Rabloczky, 1987).

Vascular Effects : Research on human hand veins indicates that Di-N-desethylamiodarone contributes to the vasodilatory effects of amiodarone, a potent antiarrhythmic agent (Grossmann, Dobrev, Himmel, & Kirch, 2000).

Interaction with Nuclear Thyroid Hormone Receptors : Di-N-desethylamiodarone shows substantial affinity for nuclear thyroid hormone receptors, suggesting it might play a role in blocking thyroid hormone action, potentially contributing to the electrophysiologic effects of amiodarone treatment similar to hypothyroidism (Latham, Sellitti, & Goldstein, 1987).

Accumulation in Alveolar Macrophages : In vitro studies show preferential uptake and retention of Di-N-desethylamiodarone in rat alveolar macrophages, which may be associated with the pulmonary toxicity of amiodarone (Antonini & Reasor, 1991).

Role in Pulmonary Fibrosis : In hamsters, both amiodarone and Di-N-desethylamiodarone induce pulmonary fibrosis, with Di-N-desethylamiodarone showing a greater toxic effect. This suggests that Di-N-desethylamiodarone is not a nontoxic metabolite and may contribute to the adverse effects associated with amiodarone (Daniels, Brien, & Massey, 1989).

Effects on Thyroid Hormone Metabolism : Chronic treatment with Di-N-desethylamiodarone in rats alters thyroid hormone metabolism in a manner similar to amiodarone, indicating its significant role in the chronic effects of amiodarone on thyroid hormone metabolism (Venkatesh, Al-Sarraf, Hershman, & Singh, 1986).

Mitochondrial Effects and Toxicity : Di-N-desethylamiodarone exhibits different effects compared to amiodarone on mitochondrial energy metabolism, membrane potential, and permeability transition in rat hearts. It lacks some protective effects of amiodarone, such as the inhibition of calcium-induced mitochondrial permeability transition, suggesting a role in amiodarone's extracardiac toxic effects (Várbíró, Tóth, Tapodi, Bognar, Veres, Sumegi, & Gallyas, 2003).

Role in Amiodarone-induced Hepatotoxicity : Studies indicate that the metabolism of amiodarone to Di-N-desethylamiodarone plays a significant role in the hepatocellular toxicity of amiodarone, highlighting the importance of drug metabolism in liver toxicity (Wu, Ning, Xuan, Ren, Guo, & Bryant, 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLVGHDXBVATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241425 | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-N-desethylamiodarone | |

CAS RN |

94317-95-0 | |

| Record name | Di-N-desethylamiodarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

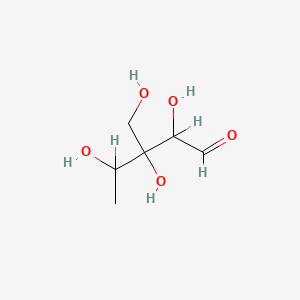

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)

![5-[(2R,3R)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B1196813.png)